molecular formula C11H16BFN2O2 B1407112 (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid CAS No. 1704063-70-6

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1407112
CAS No.: 1704063-70-6
M. Wt: 238.07 g/mol
InChI Key: PBLFDOIWDPCBTM-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorine atom at the 3-position and a piperazine moiety connected via a methylene (-CH₂-) linker at the 5-position of the phenyl ring. This structural design combines the electronic effects of fluorine (electron-withdrawing) with the hydrophilic, basic nature of piperazine, making it valuable in pharmaceuticals, sensor technologies, and organic synthesis .

Properties

IUPAC Name

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15/h5-7,14,16-17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFDOIWDPCBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195939
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-70-6
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid typically involves a multi-step synthetic route:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid can undergo oxidation reactions, typically forming phenolic derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • The compound serves as a versatile building block in the synthesis of complex organic molecules. Its boronic acid group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Reagent in Medicinal Chemistry

  • In medicinal chemistry, (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is utilized to develop boron-containing pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it valuable for designing enzyme inhibitors and drug candidates .

Biological Applications

Enzyme Probes

  • The compound is employed as a molecular probe for studying enzyme activity. Its interaction with biological targets can help elucidate mechanisms of action and facilitate the development of new therapeutic agents .

Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing treatments .

Material Science

Advanced Materials Development

  • Due to its chemical structure, this compound is also explored in the production of advanced materials. Its properties allow for modifications that can enhance material performance in electronics and nanotechnology .

Case Studies and Research Findings

Case Study 1: Synthesis of Complex Molecules

  • A study demonstrated the successful use of this compound in synthesizing novel oxazolidinone derivatives through Suzuki coupling reactions. These derivatives showed promising activity against resistant bacterial strains, highlighting the compound's utility in drug development .

Case Study 2: Antimicrobial Efficacy

  • Another investigation focused on the compound's antimicrobial efficacy against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa. The results indicated that modifications to the piperazine moiety could enhance antibacterial activity, suggesting avenues for further research into antibiotic development .

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Chemical SynthesisBuilding block for complex organic molecules; Suzuki-Miyaura reactionsUse in synthesizing oxazolidinones with antibacterial properties
Biological ApplicationsMolecular probes for enzyme studies; potential antimicrobial agentsEfficacy against E. coli and Pseudomonas aeruginosa
Material ScienceDevelopment of advanced materials with enhanced propertiesExploration in electronics and nanotechnology

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and bioconjugation. The boronic acid group interacts with hydroxyl groups on enzymes or other biological molecules, forming stable complexes that can modulate the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The table below highlights critical differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight pKa Key Applications Source
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid 3-F, 5-(piperazinylmethyl) C₁₁H₁₅BFN₂O₂ 238.07 (est.) ~7.6 Pharmaceuticals, sensors
(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid 3-F, 5-(4-methylpiperazinyl) C₁₁H₁₆BFN₂O₂ 238.07 7.60 Research chemicals
(3-Fluoro-5-(piperidin-1-yl)phenyl)boronic acid 3-F, 5-piperidinyl C₁₁H₁₅BFNO₂ 223.05 N/A Organic synthesis
(3-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid 3-F, 5-(pyrrolidinylcarbonyl) C₁₁H₁₃BFNO₃ 253.04 N/A Drug intermediates
[4-(Piperazin-1-ylmethyl)phenyl]boronic acid 4-(piperazinylmethyl) C₁₁H₁₅BN₂O₂ 218.07 (est.) N/A Pharmaceuticals

Key Observations :

Heterocycle Type: Piperazine (two N atoms) vs. piperidine (one N) or pyrrolidine (five-membered ring). 4-Methylpiperazine derivatives (e.g., ) exhibit reduced basicity compared to unsubstituted piperazine, altering pharmacokinetics .

Linker Chemistry :

  • Methylene (-CH₂-) linkers (target compound) increase hydrophilicity vs. carbonyl (-CO-) or direct attachment , which may reduce metabolic stability .

Electronic Effects :

  • Fluorine’s electron-withdrawing effect enhances boronic acid reactivity in Suzuki-Miyaura couplings. Piperazine’s electron-donating nature balances this, stabilizing intermediates .
Pharmaceuticals :
  • The target compound’s piperazine moiety is prevalent in antipsychotics (e.g., aripiprazole) and antibiotics. Its boronic acid group may target proteasomes or serine hydrolases, akin to bortezomib .
  • Comparison with Piperidine Analogs : Piperidine-based analogs () lack piperazine’s dual nitrogen sites, reducing hydrogen-bonding capacity and solubility .
Sensor Technology :
  • Boronic acids bind diols (e.g., glucose), enabling use in sensors. The hydrophilic piperazine in the target compound improves biocompatibility vs. hydrophobic trifluoromethyl derivatives (e.g., ) .
  • Carbon Dot Functionalization : Similar to ’s phenylboronic acid carbon dots, the target compound could enhance glucose detection sensitivity due to piperazine’s pH responsiveness .

Physicochemical Properties

Property Target Compound (3-Fluoro-5-(4-methylpiperazinyl)phenyl)boronic Acid (3-Fluoro-5-piperidinyl)boronic Acid
Solubility High (piperazine basicity) Moderate (4-methylpiperazine reduces basicity) Low (piperidine less hydrophilic)
Melting Point Not reported Not reported Not reported
Boiling Point ~428°C (est.) 428.7°C Not reported
Density ~1.26 g/cm³ (est.) 1.26 g/cm³ 1.22 g/cm³ (est.)

Biological Activity

Overview

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and as a probe in biochemical assays. This compound contains a fluorine atom, a piperazine ring, and a boronic acid group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronic acid moiety. Boronic acids are known for their role in forming reversible covalent bonds with diols, which is critical for enzyme inhibition. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups of target biomolecules, thereby inhibiting enzymatic activity.

Biological Activity and Applications

  • Enzyme Inhibition
    • This compound has been explored as an inhibitor for several enzymes, including serine proteases and kinases. The presence of the piperazine ring enhances its binding affinity and specificity towards these enzymes .
  • Antimicrobial Activity
    • Recent studies indicate that similar boronic acids exhibit antimicrobial properties against various pathogens. The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole . This suggests potential applications in treating fungal infections.
  • Cancer Research
    • The compound's ability to inhibit chemokine receptors CXCR1 and CXCR2 has implications in cancer therapy, particularly in inflammatory diseases and tumor progression . By blocking these receptors, it may reduce tumor metastasis and improve therapeutic outcomes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several phenylboronic acids, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Bacillus cereus, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of serine proteases demonstrated that this compound effectively inhibited enzymatic activity through reversible binding mechanisms. This property positions it as a valuable tool in biochemical assays for studying enzyme function and inhibition .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/EnzymesObserved EffectReference
AntimicrobialCandida albicansModerate inhibition
Aspergillus nigerHigher inhibition
Bacillus cereusMIC lower than Tavaborole
Enzyme InhibitionSerine proteasesSignificant inhibition
CXCR1/CXCR2Blockade of receptor

Table 2: Synthesis Overview

StepDescription
Formation of Fluorophenyl IntermediateInitial synthesis step involving fluorination.
Attachment of Piperazine RingNucleophilic substitution to introduce piperazine.
Introduction of Boronic Acid GroupFinal step involving borylation reactions.

Q & A

Q. How should researchers address discrepancies in reported oxidation rates of boronic acids under varying experimental conditions?

  • Methodological Answer :
  • Standardize protocols : Control diol content (e.g., residual pinacol) and pH, which significantly alter oxidation kinetics .
  • Cross-validate with ARS affinity assays to distinguish hydrolysis-driven vs. ROS-driven degradation .
  • Report clogP values : Correlate lipophilicity with oxidation rates across studies, as done for parthenolide analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

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